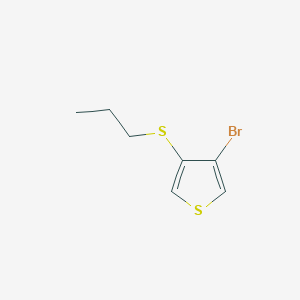

3-Bromo-4-(propylthio)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

89265-38-3 |

|---|---|

Molecular Formula |

C7H9BrS2 |

Molecular Weight |

237.2 g/mol |

IUPAC Name |

3-bromo-4-propylsulfanylthiophene |

InChI |

InChI=1S/C7H9BrS2/c1-2-3-10-7-5-9-4-6(7)8/h4-5H,2-3H2,1H3 |

InChI Key |

DFPIJRWSYDFZRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CSC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Propylthio Thiophene

Strategies for Regioselective Bromination of Thiophene (B33073) Scaffolds

Achieving a 3,4-substitution pattern on a thiophene ring necessitates methods that circumvent the kinetic preference for substitution at the α-positions. Direct bromination of unsubstituted thiophene yields primarily 2-bromothiophene and 2,5-dibromothiophene. To obtain β-brominated thiophenes like 3-bromothiophene (B43185) or 3,4-dibromothiophene, which serve as crucial precursors, indirect methods are required.

One of the most effective strategies is the selective reductive dehalogenation of polybrominated thiophenes. The synthesis often begins with the exhaustive bromination of thiophene to produce 2,3,4,5-tetrabromothiophene. Subsequently, this intermediate undergoes a controlled reduction to selectively remove the more reactive α-bromine atoms. A common method for this transformation is the use of a zinc-acetic acid reduction system. By carefully controlling reaction conditions, one can selectively cleave the C-Br bonds at the α-positions to yield 3,4-dibromothiophene. scispace.comgoogle.com This compound is a key building block for accessing 3-Bromo-4-(propylthio)thiophene. scbt.com

Another foundational precursor, 3-bromothiophene, can be prepared via a similar principle. The process starts with the bromination of thiophene to 2,3,5-tribromothiophene. orgsyn.org This intermediate is then treated with zinc dust in acetic acid. The zinc selectively reduces the α-bromines at positions 2 and 5, yielding the desired 3-bromothiophene. orgsyn.org This intermediate can then potentially be functionalized at the C4 position.

The table below summarizes a documented method for the preparation of 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene.

| Starting Material | Reagents & Conditions | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2,3,4,5-Tetrabromothiophene | Zinc powder, Acetic Acid, Water; Reflux for 2-4 h at 55-70°C | 3,4-Dibromothiophene | Up to 95% | 99.98% | google.com |

Approaches to the Introduction of Thioether Functionalities

With a suitably brominated thiophene scaffold in hand, the next critical step is the introduction of the propylthio group at the C4 position. This can be accomplished through several synthetic routes, primarily involving nucleophilic substitution or a thiolation-alkylation sequence.

A direct and efficient method for forming the C-S bond is through a nucleophilic aromatic substitution reaction. Starting with 3,4-dibromothiophene, one of the bromine atoms can be selectively displaced by a sulfur-based nucleophile. Sodium propanethiolate (NaSPr), generated by treating propanethiol with a strong base like sodium hydride, can serve as the nucleophile.

The reaction likely proceeds via a copper-catalyzed mechanism, as copper-mediated nucleophilic substitutions are known to be effective for halothiophenes. uoanbar.edu.iq In this proposed synthesis, 3,4-dibromothiophene would be reacted with sodium propanethiolate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), in the presence of a copper(I) catalyst, like copper(I) iodide (CuI). The reaction temperature would be elevated to facilitate the substitution. This approach leverages the differential reactivity of the C-Br bonds to achieve monosubstitution, yielding the target compound, this compound. The principle of such substitutions on the 3,4-dibromothiophene core has been established with other nucleophiles, such as sodium methoxide. google.com

An alternative strategy involves first creating a thiolate intermediate from a bromothiophene precursor, followed by alkylation. This pathway can be envisioned starting from 3-bromothiophene.

The first step is a regioselective metal-halogen exchange to generate an organometallic intermediate. 3-Bromothiophene can be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). While lithiation of 3-bromothiophene often occurs at the 2-position, conditions can be optimized to favor the generation of 3-bromo-4-lithiothiophene.

This organolithium intermediate is then reacted with an electrophilic sulfur source. acsgcipr.orgrsc.org Elemental sulfur (S₈) is a common and effective reagent for this purpose. The lithiated thiophene attacks the sulfur ring, which upon aqueous workup, yields 3-bromo-4-mercaptothiophene.

The final step is the alkylation of the resulting thiophenethiol. The thiol is deprotonated with a mild base (e.g., sodium carbonate or potassium carbonate) to form the corresponding thiolate, which is then treated with an alkylating agent, such as 1-bromopropane or 1-iodopropane, to furnish the final product, this compound.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The synthesis of this compound is inherently a multi-step process. The primary proposed route, starting from thiophene, is outlined below:

Perbromination: Thiophene is exhaustively brominated using excess liquid bromine to form 2,3,4,5-tetrabromothiophene. google.com

Selective Debromination: The tetrabromothiophene is reduced with zinc powder in acetic acid under reflux. The reaction time and temperature are critical to selectively remove the α-bromines and maximize the yield of 3,4-dibromothiophene. google.com

Thioether Formation: 3,4-Dibromothiophene is subjected to a nucleophilic substitution with sodium propanethiolate, catalyzed by a copper(I) salt in a polar aprotic solvent at elevated temperatures.

The table below outlines key reaction parameters for the critical debromination step.

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Selective Debromination | 2,3,4,5-Tetrabromothiophene, Zinc Powder | Acetic Acid / Water | 55-70°C (Reflux) | 2-4 hours | google.com |

| Lithiation (Alternative Route) | 3-Bromothiophene, n-Butyllithium | Tetrahydrofuran (THF) | -78°C | ~1 hour | mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates

Each step of the synthesis requires appropriate workup and purification to isolate the intermediates in sufficient purity for subsequent reactions. Standard laboratory techniques are employed throughout the process.

Following the debromination reaction to form 3,4-dibromothiophene, the reaction mixture is typically subjected to distillation. Reduced pressure distillation is often effective for collecting the product fraction at a lower temperature, preventing decomposition. google.com

For the nucleophilic substitution step, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with water and brine to remove the inorganic salts and the polar solvent (e.g., DMF). If excess bromine-containing reagents are used in any step, a wash with a dilute solution of sodium thiosulfate can be employed. mdpi.com The organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Final purification of the intermediates and the final product, this compound, is typically achieved by one of two methods:

Vacuum Distillation: For liquid products that are thermally stable, distillation under reduced pressure is an effective method for purification.

Column Chromatography: For non-volatile liquids or solids, or for separating mixtures with close boiling points, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Propylthio Thiophene

Halogen-Directed Functionalization Reactions

The bromine atom at the 3-position of the thiophene (B33073) ring is the primary site for reactions aimed at building more complex molecular architectures. These reactions leverage the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 3-bromo-4-(propylthio)thiophene is a viable substrate for these transformations. guidechem.comresearchgate.netnih.govnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. nih.govnih.govunimib.itd-nb.infonih.gov While specific examples detailing the Suzuki coupling of this compound are not extensively documented, the reactivity of similar 3-bromothiophene (B43185) derivatives suggests its utility. guidechem.comnih.gov For instance, 3-bromothiophenes can be coupled with various aryl and vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding substituted thiophenes. guidechem.comnih.gov The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound and is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.orgwikipedia.orgharvard.edu this compound can participate in Stille couplings to form new C-C bonds. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and may be enhanced by the addition of copper(I) salts. organic-chemistry.orgharvard.edu The reaction's versatility allows for the introduction of various alkyl, vinyl, and aryl groups onto the thiophene ring. wikipedia.orgjcu.edu.au

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net This method is particularly useful for creating carbon-carbon bonds. While direct reports on the Negishi coupling of this compound are limited, the general applicability of this reaction to brominated thiophenes suggests its potential. researchgate.netresearchgate.net The formation of an organozinc species from the corresponding lithiated thiophene, followed by palladium-catalyzed coupling, is a plausible pathway.

Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netpitt.edu This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes under Sonogashira conditions to produce 3-alkynyl-4-(propylthio)thiophene derivatives. These products can serve as building blocks for more complex conjugated systems.

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron | Pd catalyst, Base | Mild conditions, commercially available reagents. nih.gov |

| Stille | Organotin | Pd catalyst | Tolerates a wide range of functional groups. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc | Pd or Ni catalyst | High reactivity and selectivity. researchgate.net |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.orgnih.gov For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orgnih.gov In the case of this compound, the thiophene ring itself is relatively electron-rich, and the propylthio group is a weak activating group. Therefore, SNAr reactions at the C-Br bond are generally not favored unless additional strong electron-withdrawing groups are present on the ring. libretexts.org Reactions involving stronger nucleophiles or under forcing conditions might lead to substitution, but cross-coupling and metalation pathways are generally more common for this substrate. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgbaranlab.orgunblog.frharvard.edu In this process, a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. However, in this compound, the most common reaction with organolithium reagents like n-butyllithium at low temperatures is halogen-metal exchange, leading to the formation of 3-lithio-4-(propylthio)thiophene. chemicalforums.comresearchgate.net This lithiated intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups at the 3-position of the thiophene ring.

The thioether group can also potentially direct metalation to the adjacent 5-position. The relative rates of halogen-metal exchange versus directed ortho-metalation would depend on the specific reaction conditions, including the choice of base and temperature. baranlab.org

Reactions Involving the Thioether Moiety

The propylthio group offers additional pathways for the transformation of this compound.

The sulfur atom in the propylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidations are typically carried out using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The oxidation state of the sulfur can be controlled by the choice of oxidant and the reaction conditions. The resulting sulfoxides and sulfones have different electronic properties compared to the starting thioether, which can be useful for tuning the characteristics of the molecule.

Table 2: Oxidation Products of the Propylthio Group

| Product | Oxidizing Agent | Functional Group |

|---|---|---|

| 3-Bromo-4-(propylsulfinyl)thiophene | Hydrogen Peroxide, m-CPBA | Sulfoxide |

| 3-Bromo-4-(propylsulfonyl)thiophene | Potassium Permanganate, excess m-CPBA | Sulfone |

Desulfurization reactions aim to remove the sulfur atom from the thiophene ring or the thioether group. Reductive desulfurization of the thiophene ring can be achieved using reagents like Raney nickel. This would lead to the cleavage of the C-S bonds in the ring and the formation of an acyclic alkane. Desulfurization of the propylthio group is also possible, potentially leading to the formation of a C-H bond at the 4-position, though this is a less common transformation compared to reactions at the bromine or the thiophene ring itself.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

The thiophene ring is generally more reactive towards electrophilic attack than benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.com The preferred sites of electrophilic attack on an unsubstituted thiophene ring are the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4).

In the case of this compound, the regioselectivity of EAS reactions is governed by the combined directing effects of the bromo and propylthio substituents.

Bromo Group: The bromine atom at the C3 position is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director due to the ability of its lone pairs to participate in resonance stabilization of the arenium ion intermediate. Relative to the C3 position, the ortho positions are C2 and C4, and the para position is C5.

Propylthio Group: The propylthio group at the C4 position is an activating group. The sulfur atom's lone pairs can be donated to the ring through resonance, thereby increasing the electron density of the ring and stabilizing the intermediate. It is also an ortho, para-director. Relative to the C4 position, the ortho positions are C3 and C5, and the para position is C2.

The vacant α-positions, C2 and C5, are both activated by the directing effects of the two substituents. The C2 position is para to the activating propylthio group and ortho to the deactivating bromo group. Conversely, the C5 position is ortho to the activating propylthio group and para to the deactivating bromo group. Therefore, electrophilic substitution is strongly favored at these two positions over the already substituted C3 and C4 positions.

The precise distribution of products between the C2 and C5 positions would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Hypothetical Reactivity Data for EAS Reactions:

| Electrophilic Reagent | Expected Major Product(s) | Expected Minor Product(s) | Rationale |

| Br₂ / Acetic Acid | 2,3-Dibromo-4-(propylthio)thiophene & 3-Bromo-5-bromo-4-(propylthio)thiophene | Negligible | Both α-positions are activated. The distribution would depend on subtle electronic and steric factors. |

| HNO₃ / H₂SO₄ | 3-Bromo-2-nitro-4-(propylthio)thiophene & 3-Bromo-5-nitro-4-(propylthio)thiophene | Negligible | Nitration is expected to occur selectively at the available α-positions. |

| Ac₂O / SnCl₄ | 1-(3-Bromo-4-(propylthio)thiophen-2-yl)ethan-1-one & 1-(3-Bromo-4-(propylthio)thiophen-5-yl)ethan-1-one | Negligible | Friedel-Crafts acylation will proceed at the activated C2 and C5 positions. |

Cycloaddition and Annulation Reactions Employing this compound

Thiophene and its derivatives can participate as the diene component in cycloaddition reactions, although their aromatic character often requires forcing conditions or specific activation to overcome the resonance stabilization energy. The presence of both electron-withdrawing and electron-donating groups in this compound can influence its reactivity in such transformations.

[4+2] Cycloaddition (Diels-Alder Reactions):

Thiophenes can undergo Diels-Alder reactions, particularly when fused to other rings or when reacting with highly reactive dienophiles. nih.gov The diene system in this compound is comprised of atoms C2, C3, C4, and C5. The substituents at C3 and C4 would influence the electronic nature and steric accessibility of this diene. While specific examples with this exact substrate are not prevalent in the literature, the general principle suggests that reaction with a potent dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, could lead to a bicyclic adduct. Subsequent elimination of sulfur (desulfurization) is a common pathway for such adducts, leading to the formation of a new six-membered aromatic ring.

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring fused to the existing thiophene core, represent a significant transformation pathway. For instance, palladium-catalyzed cross-coupling reactions can be employed to build fused ring systems. The bromine atom at the C3 position serves as a convenient handle for such reactions, including Suzuki, Stille, and Heck couplings. jcu.edu.auresearchgate.net

A plausible annulation strategy would involve a two-step sequence:

Cross-coupling at C3: A Suzuki or Stille coupling reaction could be used to introduce a side chain at the C3 position that contains a reactive functional group.

Intramolecular Cyclization: Subsequent intramolecular reaction, such as a Friedel-Crafts acylation or a Heck reaction, could then form a new fused ring.

Hypothetical Annulation Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Subsequent Reaction | Final Annulated Product |

| This compound | (2-Formylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-(Propylthio)thiophen-3-yl)benzaldehyde | Acid-catalyzed intramolecular cyclization | Thieno[3,2-b]quinoline derivative |

| This compound | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₄ | 3-(1-Ethoxyvinyl)-4-(propylthio)thiophene | Hydrolysis and intramolecular aldol (B89426) condensation | Fused thieno-cyclohexenone system |

Derivatization Strategies and Analogue Synthesis

Synthesis of Polymeric and Oligomeric Thiophene (B33073) Architectures Utilizing 3-Bromo-4-(propylthio)thiophene as a Monomer Precursor

The bromo functionality of this compound serves as a key handle for various cross-coupling reactions, making it an ideal monomer precursor for the synthesis of conjugated polythiophenes and oligothiophenes. These materials are of significant interest for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

One of the most powerful methods for the synthesis of regioregular poly(3-substituted)thiophenes is the Kumada cross-coupling reaction . wikipedia.org This involves the formation of a Grignard reagent from an organohalide, which is then coupled with another organohalide in the presence of a nickel or palladium catalyst. In the context of this compound, this could be envisioned through a Grignard metathesis (GRIM) polymerization. The monomer would first be treated with a Grignard reagent like isopropylmagnesium chloride to undergo a halogen-magnesium exchange, forming the corresponding thienylmagnesium chloride. Subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, would initiate the polymerization, leading to the formation of poly(4-(propylthio)thiophene).

Another prominent method is the Stille cross-coupling , which involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For the polymerization of this compound, the monomer could first be converted to a stannylated derivative, for example, by lithiation with n-butyllithium followed by quenching with trimethyltin (B158744) chloride. The resulting 3-(trimethylstannyl)-4-(propylthio)thiophene could then be homocoupled using a palladium catalyst like Pd(PPh₃)₄ to yield the desired polymer. Alternatively, a Stille polycondensation could be performed by reacting the brominated monomer with a distannylated comonomer.

The Suzuki cross-coupling offers another versatile route to polythiophenes. libretexts.org This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound could be polymerized via this method by first converting it to the corresponding thiophene-3-boronic acid or boronic ester. This could be achieved through lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. The resulting boronic acid monomer could then be subjected to self-condensation under Suzuki conditions to afford the polymer.

The table below summarizes plausible polymerization strategies for this compound, with hypothetical yet representative data based on known polythiophene syntheses.

| Polymerization Method | Monomer/Comonomer | Catalyst System (Example) | Resulting Polymer | Hypothetical Mn (kDa) | Hypothetical PDI |

| Kumada Coupling (GRIM) | This compound | Ni(dppp)Cl₂ | Poly(4-(propylthio)thiophene) | 15-30 | 1.5-2.0 |

| Stille Coupling | 3-(Trimethylstannyl)-4-(propylthio)thiophene | Pd(PPh₃)₄ | Poly(4-(propylthio)thiophene) | 10-25 | 1.4-1.8 |

| Suzuki Coupling | 3-Boronic acid-4-(propylthio)thiophene | Pd(OAc)₂ / SPhos | Poly(4-(propylthio)thiophene) | 12-28 | 1.6-2.1 |

Construction of Fused Heterocyclic Systems from this compound

The 3,4-disubstituted nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, particularly thieno[3,4-b]thiophenes and dithieno[3,4-b:3',4'-d]thiophenes. These fused systems are of great interest due to their rigid, planar structures and unique electronic properties, which are beneficial for applications in organic electronics.

A common strategy for constructing the thieno[3,4-b]thiophene (B1596311) core involves an intramolecular cyclization of a 3,4-disubstituted thiophene where the substituents can react to form the second thiophene ring. For example, the bromo group in this compound could be replaced with a group capable of cyclizing with a derivative of the propylthio group. One potential route involves the conversion of the propylthio group to a thiomethyl carboxylate. This could be achieved by selective cleavage of the propyl group followed by alkylation with an appropriate haloacetate. The bromo position could then be functionalized, for instance, via a Sonogashira coupling with an alkyne. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could lead to the formation of a thieno[3,4-b]thiophene derivative.

The synthesis of dithieno[3,4-b:3',4'-d]thiophene systems often starts from 3,4-dibromothiophene. researchgate.net While our starting material is not dibrominated, it provides a scaffold to build upon. One could envision a strategy where two molecules of a derivative of this compound are coupled together. For instance, the bromo group could be converted to a thiol via a Newman-Kwart rearrangement of a thiocarbamate, followed by hydrolysis. The resulting 3-thiol-4-(propylthio)thiophene could then be coupled with a 3,4-dihalothiophene in a double nucleophilic substitution reaction to form the central dithienothiophene core.

The following table presents hypothetical reaction schemes for the synthesis of fused systems from this compound.

| Target Fused System | Key Intermediate(s) | Key Reaction Step(s) | Plausible Reagents |

| Thieno[3,4-b]thiophene derivative | 3-Alkynyl-4-(thiomethyl carboxylate)thiophene | Sonogashira coupling, Intramolecular cyclization | Pd(PPh₃)₂Cl₂, CuI, alkyne; AuCl₃ or other cyclization catalyst |

| Dithieno[3,4-b:3',4'-d]thiophene derivative | 3-Thiol-4-(propylthio)thiophene | Nucleophilic aromatic substitution | NaH, 3,4-dibromothiophene |

Preparation of Advanced Organic Materials Precursors from this compound

Beyond polymers and fused rings, this compound can be elaborated into a variety of precursors for advanced organic materials, such as donor-acceptor chromophores and functional dyes. These materials are of interest for applications in non-linear optics, dye-sensitized solar cells, and as fluorescent probes.

Donor-acceptor (D-A) systems are crucial for many organic electronic applications. The thiophene ring in this compound can act as a π-bridge and part of the donor component. The bromo position is a convenient site for introducing an acceptor group, either directly or through a multi-step sequence. For example, a Suzuki or Stille coupling reaction can be used to attach an electron-deficient aromatic or heteroaromatic ring, such as a pyridine, a pyrimidine, or a benzothiadiazole derivative. acs.orgnih.gov The propylthio group enhances the electron-donating nature of the thiophene ring.

The synthesis of functional dyes can also be envisioned from this precursor. For instance, the bromo group can be converted into an amino group via a Buchwald-Hartwig amination. wikipedia.org The resulting 3-amino-4-(propylthio)thiophene could then be diazotized and coupled with a suitable aromatic or heteroaromatic coupling partner to form an azo dye. espublisher.comsapub.org The absorption and emission properties of such dyes could be tuned by the choice of the coupling partner and by further modification of the propylthio group.

The following table outlines potential synthetic routes to advanced organic material precursors starting from this compound.

| Material Type | Synthetic Strategy | Key Reaction | Example Acceptor/Coupling Partner |

| Donor-Acceptor Chromophore | Suzuki Coupling | Palladium-catalyzed C-C bond formation | 4-Formylphenylboronic acid |

| Functional Azo Dye | Buchwald-Hartwig Amination followed by Diazotization and Azo Coupling | Palladium-catalyzed C-N bond formation | N,N-Dimethylaniline |

Elaboration into Complex Organic Molecules and Scaffolds

The orthogonal reactivity of the bromo and propylthio groups on the thiophene ring allows for the stepwise and selective introduction of various functionalities, leading to the construction of complex organic molecules and scaffolds. These molecules could find applications in medicinal chemistry or as ligands for catalysis.

The bromo group can be readily transformed into other functional groups. For example, metal-halogen exchange with an organolithium reagent followed by quenching with an electrophile allows for the introduction of a wide range of substituents at the 3-position. Electrophiles such as aldehydes, ketones, carbon dioxide, and disulfides can be used to introduce formyl, acyl, carboxyl, and thiol groups, respectively.

The propylthio group can also be modified. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the thiophene ring, making it more electron-deficient. Alternatively, the propyl group could be cleaved, for example, using sodium in liquid ammonia, to generate the corresponding thiolate. This thiolate is a versatile nucleophile that can be reacted with various electrophiles to introduce new side chains.

Furthermore, the thiophene ring itself can participate in cyclization reactions. For instance, if the substituents at the 3 and 4 positions are appropriately designed with terminal alkenes, a ring-closing metathesis (RCM) reaction could be employed to form a new ring fused to the thiophene core. researchgate.netwikipedia.org

The table below provides examples of functional group transformations and their potential for elaborating this compound into more complex structures.

| Transformation | Reagents (Example) | Resulting Functional Group | Potential for Further Elaboration |

| Bromine to Carboxyl | 1. n-BuLi, 2. CO₂ | Carboxylic acid | Amide or ester formation |

| Bromine to Formyl | 1. n-BuLi, 2. DMF | Aldehyde | Wittig reaction, aldol (B89426) condensation |

| Propylthio to Sulfone | m-CPBA (2 eq.) | Sulfone | Modulates electronic properties |

| Propylthio to Thiol | Na / liq. NH₃ | Thiol | Nucleophilic addition, disulfide formation |

Theoretical and Computational Investigations on 3 Bromo 4 Propylthio Thiophene

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of 3-Bromo-4-(propylthio)thiophene. These studies often employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate key electronic properties. bozok.edu.tr The electronic behavior of substituted thiophenes is significantly influenced by the nature and position of the substituents on the thiophene (B33073) ring. mdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. For thiophene derivatives, the HOMO is typically associated with the electron-rich thiophene core, while the LUMO energy is influenced by electron-withdrawing groups. In the case of this compound, the bromine atom acts as an electron-withdrawing group, which is expected to lower the LUMO energy, thereby influencing its electrophilic reactivity.

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors help in predicting the sites for electrophilic and nucleophilic attacks. For instance, the electron density distribution can indicate that the positions substituted with bromine are electron-depleted, making them susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Substituted Thiophene Derivative

| Parameter | Value (eV) | Method | Reference |

| HOMO Energy | -0.30456 | B3LYP | bozok.edu.tr |

| LUMO Energy | - | - | - |

| Ionization Potential | -0.30501 | HF | bozok.edu.tr |

This table presents data for a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, to illustrate the types of parameters calculated in quantum chemical studies.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving thiophene derivatives. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and identify the most probable reaction pathway. researchgate.net

For this compound, DFT calculations can be employed to study various reactions, such as nucleophilic substitution at the bromine-substituted carbon or electrophilic substitution on the thiophene ring. These calculations can help in understanding the regioselectivity of reactions. For example, in lithiation reactions, which are common for functionalizing thiophenes, DFT can predict which proton is most likely to be abstracted by a strong base like n-butyllithium. mdpi.comresearchgate.net

The choice of the functional and basis set is critical for obtaining accurate results in DFT calculations. For substituted thiophenes, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-311++G(d,p). researchgate.netscispace.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can also be important for accurately simulating reactions in solution. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. The propylthio group can adopt various orientations relative to the thiophene ring, and computational methods can determine the most energetically favorable arrangement.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms, MD can explore the conformational landscape and reveal how the molecule's shape fluctuates under different conditions. This is particularly important for understanding how the molecule might fit into the active site of an enzyme or interact with a receptor. mdpi.com The stability of ligand-protein complexes can be assessed using MD simulations by analyzing parameters like the root mean square deviation (RMSD) of the atomic positions. mdpi.com

For substituted thiophenes, structural parameters such as bond lengths and angles can be precisely determined using computational methods and compared with experimental data from techniques like X-ray crystallography, if available. scispace.com

Prediction of Spectroscopic Signatures for Mechanistic Validation (Focus on method, not specific data)

Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate proposed reaction mechanisms. Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations. researchgate.netacs.org Discrepancies between calculated and experimental spectra can indicate that the assumed structure or reaction product is incorrect.

Vibrational spectroscopy, including infrared (IR) and Raman, is another powerful tool for structural elucidation. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra. scispace.com The agreement between the calculated and experimental vibrational spectra can provide strong evidence for the proposed molecular structure. scispace.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net By comparing the calculated and experimental ¹H and ¹³C NMR spectra, it is possible to confirm the connectivity and chemical environment of the atoms in the molecule.

Structure-Reactivity Relationship (SRR) Analysis for Synthetic Design

Structure-Reactivity Relationship (SRR) analysis aims to establish a correlation between the chemical structure of a molecule and its reactivity. mdpi.com For this compound, this involves understanding how the bromine and propylthio substituents influence its chemical behavior. This knowledge is crucial for designing efficient synthetic routes to this compound and its derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a related approach, seek to correlate structural features with biological activity or other properties. researchgate.net By developing QSAR models, it is possible to predict the properties of new, unsynthesized thiophene derivatives. nih.gov These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies, dipole moment) and steric parameters. researchgate.net

For example, understanding the electronic effects of the substituents can guide the choice of reagents and reaction conditions for cross-coupling reactions, a common method for modifying thiophene rings. The electron-withdrawing nature of the bromine atom in this compound makes the C-Br bond susceptible to oxidative addition in metal-catalyzed reactions like the Suzuki coupling. scispace.com By analyzing the structure-reactivity relationships of a series of related compounds, chemists can design more effective synthetic strategies.

Mechanistic Elucidation Through Advanced Spectroscopic and Analytical Methodologies

Application of Advanced NMR Techniques for Reaction Monitoring and Structural Connectivity

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving 3-Bromo-4-(propylthio)thiophene and for unequivocally establishing the structural connectivity of reactants, intermediates, and products. The non-destructive nature of NMR allows for in-situ measurements, providing kinetic and mechanistic data under actual reaction conditions.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for tracking the progress of a reaction. For instance, in a substitution reaction where the bromine atom on the thiophene (B33073) ring is replaced, the disappearance of the characteristic signals of the starting material and the concurrent appearance of new signals corresponding to the product can be quantitatively monitored over time. This allows for the determination of reaction rates and the identification of any side products that may form.

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal for confirming the precise structure of newly synthesized derivatives of this compound.

COSY experiments reveal proton-proton couplings, helping to establish the connectivity of adjacent protons within the propyl chain and on the thiophene ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for identifying the point of substitution on the thiophene ring and for confirming the connectivity between the propylthio group and the thiophene core.

While specific in-situ NMR monitoring studies on this compound are not extensively documented in publicly available literature, the principles of these techniques are widely applied in the study of similar thiophene derivatives.

Mass Spectrometry Approaches for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying reactive intermediates, which are often transient and present in low concentrations during a chemical reaction. osti.gov Techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are particularly well-suited for this purpose as they can gently ionize molecules directly from the reaction mixture, allowing for their detection.

In the context of reactions involving this compound, such as cross-coupling reactions or electrophilic substitutions, MS can be used to detect key intermediates like organometallic species or sigma complexes. By coupling the mass spectrometer to a liquid chromatography system (LC-MS), it is possible to separate the components of the reaction mixture before they enter the mass spectrometer, providing a clearer picture of the species present at different stages of the reaction. High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition of these intermediates, providing strong evidence for their proposed structures. For example, in the study of related bromo-nitrobenzo[b]thiophene reactions, mass spectrometry has been instrumental in analyzing the reaction products. mdpi.com

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for the analysis of reaction mixtures containing this compound and for the assessment of the purity of the final products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of a reaction by quantifying the consumption of starting materials and the formation of products. The retention time of each component provides a means of identification, while the peak area can be used for quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally sensitive. By selecting the appropriate stationary phase (e.g., normal phase or reverse phase) and mobile phase, complex reaction mixtures can be effectively separated. A Diode Array Detector (DAD) or a UV-Vis detector can be used to detect the components as they elute from the column, and like GC, the retention times and peak areas provide qualitative and quantitative information, respectively. The purity of isolated this compound and its derivatives is routinely confirmed by the presence of a single, sharp peak in the chromatogram.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to characterize the redox behavior of this compound. researchgate.netacs.orgajrconline.org CV provides information about the oxidation and reduction potentials of a molecule, which is crucial for understanding its electronic properties and its potential applications in materials science, such as in organic electronics.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For a compound like this compound, the voltammogram would reveal the potential at which it undergoes oxidation (loses electrons) and reduction (gains electrons). The presence of the electron-donating propylthio group and the electron-withdrawing bromine atom will influence these potentials.

By analyzing the features of the cyclic voltammogram, such as the peak potentials and peak currents, researchers can gain insights into the stability of the resulting radical ions and the reversibility of the redox processes. This information is particularly valuable when considering the design of new conductive polymers or organic semiconductors based on this thiophene derivative. Studies on substituted thiophenes have shown a strong correlation between experimentally obtained redox data and calculated HOMO-LUMO energies. osti.gov

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Role as a Key Building Block in Catalyst Ligand Synthesis

The presence of a bromine atom on the thiophene (B33073) ring of 3-Bromo-4-(propylthio)thiophene makes it an excellent substrate for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. This reactivity is particularly valuable in the synthesis of sophisticated catalyst ligands, which are crucial for a myriad of chemical transformations.

The bromo-functionalized thiophene can readily undergo metal-mediated coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce phosphorus-containing moieties. For instance, reaction with a phosphine-containing boronic acid or organostannane derivative in the presence of a palladium catalyst can lead to the formation of novel phosphine (B1218219) ligands. The propylthio group at the 4-position can sterically and electronically influence the coordination environment of the resulting ligand, potentially leading to catalysts with enhanced activity, selectivity, and stability.

The synthesis of bidentate or multidentate ligands is also achievable using this compound as a starting material. cardiff.ac.uk By carefully selecting the coupling partners, complex ligand architectures can be constructed, incorporating the thiophene unit as a rigid scaffold. These tailored ligands are instrumental in advancing asymmetric catalysis and in the development of new catalytic processes with improved efficiency and sustainability. The general synthetic strategies often involve the use of phosphorus trichloride (B1173362) as an electrophilic phosphorus source or potassium diphenylphosphide as a nucleophilic source to create the desired phosphine ligands. researchgate.net

Intermediacy in the Synthesis of Functional Organic Semiconductors and Conductors

Thiophene-based polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. This compound serves as a critical monomer in the synthesis of functional organic semiconductors and conductors, particularly polythiophenes.

The bromine atom provides a reactive site for polymerization through various cross-coupling methods, such as Grignard metathesis (GRIM) polymerization. This method allows for the controlled synthesis of regioregular poly(3-substituted)thiophenes, which is essential for achieving high charge carrier mobilities. nih.govntu.edu.tw The propylthio group at the 4-position plays a crucial role in tuning the properties of the resulting polymer. The sulfur atom in the alkylthio side chain can engage in noncovalent S···S and S···π interactions, which can promote intermolecular and intramolecular ordering, leading to enhanced π-π stacking and improved charge transport. ntu.edu.tw

Furthermore, the propylthio substituent enhances the solubility of the polymer in common organic solvents, facilitating solution-based processing techniques for the fabrication of electronic devices. The interplay between the regioregularity of the polymer backbone and the nature of the side chains, such as the propylthio group, is a key factor in optimizing the performance of organic field-effect transistors (OFETs) and other electronic components. nih.govntu.edu.tw

Contribution to the Construction of Optoelectronic Materials

The unique electronic structure of the thiophene ring, combined with the electronic effects of the propylthio substituent, makes this compound a valuable precursor for optoelectronic materials. These materials are designed to interact with light and are fundamental components of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Polythiophenes derived from this compound can exhibit interesting photophysical properties. The absorption and emission wavelengths of these polymers can be tuned by controlling the polymer chain length and the substitution pattern on the thiophene ring. mdpi.com The propylthio group, being an electron-donating substituent, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its optical band gap and color of emission. researchgate.netrsc.org

Below is a table summarizing the optical properties of different poly(3-alkylthiophenes) which are analogous to polymers that could be synthesized from this compound.

| Polymer | Optical Band Gap (eV) | Absorption Maximum (nm) |

| Poly(3-hexylthiophene) (P3HT) | 1.92 | ~520-550 |

| Poly(3-octylthiophene) (P3OT) | 1.92 | ~520-550 |

| Poly(3-dodecylthiophene) (P3DDT) | 1.92 | ~520-550 |

| Data derived from a study on regioregular poly(3-alkylthiophenes). researchgate.net |

Utility in the Modular Assembly of Diverse Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally related compounds is a powerful strategy in drug discovery and materials science. This compound is an ideal scaffold for the modular assembly of such libraries due to its two distinct points of functionalization.

The bromine atom can be readily converted into a variety of other functional groups through cross-coupling reactions, as discussed previously. This allows for the introduction of a diverse range of substituents at the 3-position of the thiophene ring. scispace.com Simultaneously, the propylthio group at the 4-position can be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further alter the electronic properties and biological activity of the molecule.

This modular approach enables the rapid generation of a large number of distinct 3,4-disubstituted thiophene derivatives. rsc.org These libraries can then be screened for desirable properties, such as biological activity in the case of drug discovery, or for specific electronic and optical characteristics in the development of new materials. The use of automated synthesis platforms can further accelerate the production and screening of these chemical libraries, making this compound a valuable tool in high-throughput discovery efforts. acs.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes to 3-Bromo-4-(propylthio)thiophene and its Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating sustainable and green routes to this compound and its derivatives, addressing the shortcomings of traditional methods which can involve harsh reagents and generate significant waste.

Current synthetic routes to related brominated thiophenes often rely on multi-step processes. For example, one common method for producing 3-bromothiophene (B43185) involves the reduction of 2,3,5-tribromothiophene. google.com This process consumes large quantities of bromine and reducing agents, leading to a high volume of by-products and a low atom economy. google.com Alternative methods, such as the isomerization of 2-bromothiophene, can also be problematic due to difficulties in separating the final product from the starting material. google.com

Future green synthetic strategies are expected to focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This could involve exploring direct C-H activation and functionalization of the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Processes: Employing catalytic methods to reduce the amount of reagents needed and to enable reactions to occur under milder conditions. For instance, a patented method for producing 3-bromothiophene utilizes an acid-metal system (like phosphoric acid and zinc powder) in water, which is a step towards a greener process. google.com

Renewable Feedstocks: Investigating the possibility of deriving the thiophene core or the propyl side-chain from renewable biomass sources, thereby reducing the reliance on petrochemicals.

Exploration of Novel Catalytic Transformations for Enhanced Functionalization

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. Future research will undoubtedly explore novel catalytic transformations to further enhance the functionalization possibilities.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: While Suzuki cross-coupling is a well-established method for creating carbon-carbon bonds with brominated thiophenes, nih.gov future work could explore other modern coupling reactions like Stille, Hiyama, and Negishi couplings to introduce a wider range of functional groups. Copper-catalyzed cross-coupling has also proven effective for synthesizing related naphthothiophene structures and could be adapted. researchgate.netchemrxiv.org

Asymmetric Catalysis: The development of catalytic asymmetric methods will allow for the synthesis of chiral derivatives of this compound. nih.govrsc.org This is particularly important for applications in medicinal chemistry and materials science where specific stereoisomers are often required. Chiral phosphine (B1218219) catalysts, for example, have been used in the stereoselective reactions of other thiophene compounds. nih.gov

C-H Activation: Direct catalytic functionalization of the C-H bonds on the thiophene ring represents a highly efficient and atom-economical approach to creating new derivatives. This would allow for the introduction of functional groups at other positions on the ring without the need for pre-existing handles like the bromine atom.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. Exploring photoredox catalysis for the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

Integration into Flow Chemistry Systems for Scalable Synthesis

For this compound and its derivatives to be utilized in industrial applications, scalable and efficient synthesis methods are required. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard.

Future research in this area will focus on:

Process Optimization: Developing and optimizing flow chemistry protocols for the synthesis of this compound. This includes fine-tuning parameters such as reaction time, temperature, and reagent concentration to maximize yield and purity.

Scalability: Demonstrating the scalability of the developed flow processes to produce kilogram quantities of the target compound.

Safety: Many reactions, such as lithiation, which is used in the synthesis of some functionalized thiophenes, can be hazardous on a large scale in batch processes. researchgate.net Flow chemistry allows for better control over reaction conditions and minimizes the volume of hazardous intermediates at any given time, leading to inherently safer processes.

Multi-step Synthesis: Integrating multiple reaction steps into a continuous flow sequence. This would allow for the synthesis of complex derivatives of this compound in a single, automated process, reducing manual handling and purification steps.

Computational Design and Predictive Modeling for Directed Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials.

Future research will leverage computational tools for:

Predicting Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model the reactivity of this compound in various chemical transformations. researchgate.netacs.org This can help in understanding reaction mechanisms and in predicting the outcome of new reactions. For instance, computational models have been used to predict the sites of reactivity in other thiophene-containing molecules. researchgate.net

Designing Novel Derivatives: Employing computational screening to design new derivatives of this compound with specific desired properties, such as particular electronic or optical characteristics for use in materials science. researchgate.net

Machine Learning Models: Developing machine learning models trained on experimental data to predict the properties of a wide range of thiophene derivatives. researchgate.net Such models could rapidly screen virtual libraries of compounds to identify promising candidates for synthesis.

Understanding Structure-Property Relationships: Using computational analysis to establish clear relationships between the chemical structure of this compound derivatives and their functional properties. This fundamental understanding is crucial for the rational design of new molecules.

Exploration of Unconventional Applications in Emerging Technologies

While thiophene derivatives are already used in various fields, future research will aim to uncover unconventional applications for this compound in emerging technologies. Its unique combination of a polarizable sulfur atom, a reactive bromine handle, and a flexible propylthio group makes it an intriguing candidate for several advanced applications.

Potential areas of exploration include:

Organic Electronics: Thiophene-based polymers are well-known for their semiconducting properties. google.com Research could focus on incorporating this compound into novel conductive polymers for applications in flexible displays, organic solar cells, and sensors. The propylthio group could enhance solubility and processability, while the bromo-substituent allows for post-polymerization functionalization. researchgate.net

Advanced Materials: The thiophene ring is a key component in various advanced materials. researchgate.net Derivatives of this compound could be investigated as building blocks for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as components of liquid crystals.

Aerospace and High-Performance Polymers: The mention of thiophene derivatives in aerospace applications suggests their potential for creating materials with high thermal stability and specific electronic properties. google.com Future work could explore the development of high-performance polymers based on this compound for demanding applications.

Chemical Sensing: The sulfur atom in the thiophene ring can interact with various analytes, making thiophene-based compounds suitable for chemical sensors. Research could focus on developing sensors based on this compound for the detection of heavy metals, pollutants, or other target molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-(propylthio)thiophene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated thiophene derivatives (e.g., 3-bromothiophene) can react with propylthiol groups under alkaline conditions (e.g., KOH/ethanol) to introduce the propylthio substituent . Temperature control (20–60°C) and catalyst selection (e.g., Pd for cross-coupling) are critical for optimizing yields .

- Characterization : Confirm purity via GC-MS and structural integrity via FTIR (C-Br stretch at ~550 cm⁻¹, S-C vibrations at 600–700 cm⁻¹) and NMR (protons adjacent to sulfur appear downfield at δ 2.5–3.5 ppm) .

Q. How does the propylthio substituent affect the electronic properties of the thiophene ring?

- Analysis : The propylthio group acts as an electron-donating substituent via sulfur’s lone pairs, increasing electron density on the thiophene ring. This can be quantified via cyclic voltammetry (CV), showing a reduction in oxidation potential compared to unsubstituted thiophene derivatives . Computational studies (DFT) further validate the delocalization of electron density toward the sulfur atom .

Q. What are the stability considerations for this compound under thermal or oxidative conditions?

- Experimental Design : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, with HBr release detected via mass spectrometry. Stability in solvents (e.g., DMSO, THF) should be monitored over 24–72 hours using UV-Vis spectroscopy to track absorbance changes .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during Suzuki-Miyaura coupling of this compound?

- Data Contradiction : Some studies report low yields (<40%) due to steric hindrance from the propylthio group, while others achieve >70% using bulky phosphine ligands (e.g., SPhos). Kinetic studies (Eyring plots) suggest ligand steric effects lower activation energy for oxidative addition .

- Troubleshooting : Use in-situ NMR to monitor intermediate formation and XPS to confirm Pd catalyst poisoning by sulfur .

Q. How does this compound perform as a monomer in electro-polymerized conductive polymers?

- Methodology : Electro-polymerization in acetonitrile/TBAP (tetrabutylammonium perchlorate) at 263–303 K produces poly(thiophene) films. CV shows reversible redox behavior, with conductivity (4–10 S/cm) measured via four-probe techniques. Temperature impacts nucleation kinetics: lower temperatures favor ordered polymer growth .

- Advanced Characterization : AFM reveals smoother morphologies at 263 K, while X-ray diffraction confirms π-π stacking distances (~3.4 Å) critical for charge transport .

Q. Can this compound act as a precursor for bioactive molecules, and what are the key challenges in derivatization?

- Biological Applications : The bromine atom enables further functionalization (e.g., substitution with amino groups for drug candidates). Challenges include competing side reactions (e.g., S-oxidation) during amination. Mitigate via protecting groups (e.g., Boc) or low-temperature SNAr reactions .

- Validation : Test cytotoxicity of derivatives via MTT assays (e.g., IC₅₀ values against HeLa cells) and monitor metabolic stability in liver microsomes .

Methodological Best Practices

Q. What analytical techniques resolve ambiguities in regioselectivity during functionalization?

- Approach : Use 2D NMR (HSQC, HMBC) to confirm substitution patterns. For example, HMBC correlations between the propylthio group’s methyl protons and the thiophene ring’s C4 carbon validate regiochemistry . LC-MS with isotopic labeling (e.g., ¹³C) tracks reaction pathways .

Q. How to design experiments to study sulfur’s role in charge transport in polymer composites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.